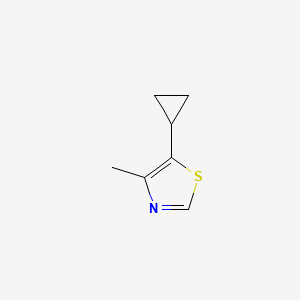
5-Cyclopropyl-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-methyl-1,3-thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-halogen-2-acetylpropyl alcohol with thioformamide can yield the desired thiazole compound. Another method involves the reaction of 2-methyl-2,3-dichloro-4,5-dihydrofuran with thioformamide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize costs. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: MnO2, CrO3, NaOCl
Reduction: LiAlH4, NaBH4, Red-Al
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Cyclopropyl-4-methyl-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aromaticity and electron-rich nature of the thiazole ring allow it to participate in various biochemical reactions. For instance, it can inhibit enzymes or interact with receptors, leading to its biological effects . The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Oxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
5-Cyclopropyl-4-methyl-1,3-thiazole is unique due to its specific substitutions, which impart distinct chemical and biological properties. The cyclopropyl group adds strain and reactivity, while the methyl group influences the compound’s electronic distribution and steric effects .
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
5-cyclopropyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H9NS/c1-5-7(6-2-3-6)9-4-8-5/h4,6H,2-3H2,1H3 |
InChI Key |
JDSDDTOPNMLUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)

![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)
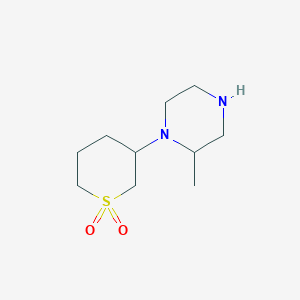
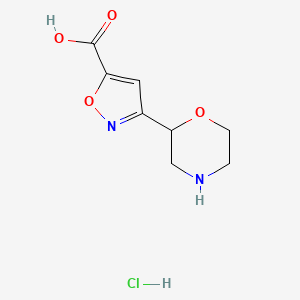
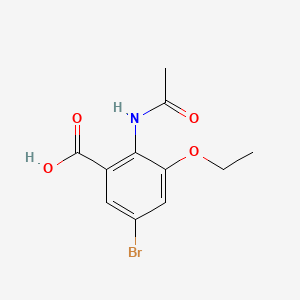
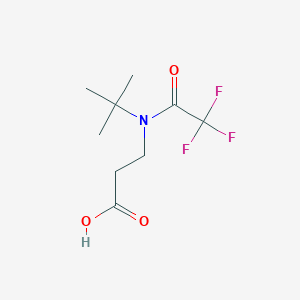
![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)





